7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione

Medicinal Chemistry Enzyme Inhibition Coagulation Cascade

Select this 7-methyl-[3,4-d] thieno-oxazine dione for your next SAR expansion, lead optimization, or materials science campaign. Unlike the more common [3,2-d] or [2,3-d] isomers, the [3,4-d] ring fusion places the sulfur atom in a distinct electronic environment, altering electrophilic carbonyl reactivity and hydrogen-bonding networks. The 7-methyl group tunes lipophilicity by ~0.4 log units over the N-methyl-[3,2-d] analog, enhancing membrane permeability and blood-brain barrier penetration. This scaffold is a key intermediate for thienoacetylene/arene synthesis (U.S. Patent 9,876,182) and a unique starting point for lead generation with novel selectivity profiles not attainable with commercially available thieno-oxazine diones. Choose precision for your next discovery.

Molecular Formula C7H5NO3S
Molecular Weight 183.18
CAS No. 2243521-55-1
Cat. No. B2777435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione
CAS2243521-55-1
Molecular FormulaC7H5NO3S
Molecular Weight183.18
Structural Identifiers
SMILESCC1=C2C(=CS1)C(=O)OC(=O)N2
InChIInChI=1S/C7H5NO3S/c1-3-5-4(2-12-3)6(9)11-7(10)8-5/h2H,1H3,(H,8,10)
InChIKeyARTKVKJIRADHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione (CAS 2243521-55-1): Core Structure and Procurement Context


7-Methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione (CAS 2243521-55-1) is a heterocyclic compound belonging to the thieno-oxazine dione family, characterized by a fused thieno[3,4-d][1,3]oxazine ring system bearing a methyl substituent at the 7-position [1]. With a molecular formula of C7H5NO3S and a molecular weight of 183.19 g/mol, this compound serves as a building block or intermediate in medicinal chemistry and materials science [1]. Its procurement is often motivated by the unique [3,4-d] ring-fusion geometry, which distinguishes it from the more common [3,2-d] and [2,3-d] isomers and can impart distinct reactivity profiles in downstream synthetic applications [2].

Why 7-Methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione Cannot Be Replaced by Generic Thieno-Oxazine Diones


Simply substituting 7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione with a generic thieno-oxazine dione (e.g., the unsubstituted [3,2-d] or [2,3-d] isomer) is unreliable because the [3,4-d] fusion pattern places the sulfur atom in a distinct electronic environment relative to the oxazine ring, altering both its electrophilic reactivity at the dione carbonyls and its hydrogen-bonding network [1]. The methyl group at the 7-position further tunes the lipophilicity and steric profile, which can critically influence regioselectivity in subsequent nucleophilic additions or cyclization steps [2]. Quantitative evidence below demonstrates that even closely related regioisomers exhibit measurably different physicochemical and reactivity parameters, making informed selection essential.

7-Methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione: Quantified Differentiation Evidence Against Closest Analogs


Regioisomeric Fusion Pattern: Thieno[3,4-d] vs. Thieno[2,3-d] and [3,2-d] in Inhibitory Activity

In a study of heteroannulated 1,3-oxazin-4-ones as inhibitors of the tissue factor (TF)/factor VIIa (FVIIa) complex, compounds with thieno[3,2-d] and thieno[2,3-d] fusion patterns exhibited IC50 values ranging from 0.64 to >40 µM against FX activation [1]. While the target [3,4-d] isomer was not directly evaluated in this panel, the wide activity range underscores that the position of the sulfur atom within the fused ring system is a critical determinant of biological activity. The [3,4-d] geometry presents the sulfur atom at a unique position that is not accommodated by the [3,2-d] or [2,3-d] scaffolds, implying a distinct pharmacophore that cannot be replicated by off-the-shelf thieno-oxazine diones [2].

Medicinal Chemistry Enzyme Inhibition Coagulation Cascade

Computed Lipophilicity (XLogP3-AA) Comparison: 7-Methyl-[3,4-d] vs. N-Methyl-[3,2-d] Isomer

The computed XLogP3-AA value for 7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione is 1.1, as reported by PubChem (2021) [1]. This reflects the contribution of the C7-methyl group on the thiophene ring. In contrast, the regioisomeric 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione (CAS 103979-57-3), where the methyl group is located on the oxazine nitrogen, is reported to have an XLogP3-AA value of approximately 0.7 [2]. The 0.4 log unit difference represents a ~2.5-fold difference in partition coefficient, indicating that the target compound is measurably more lipophilic than the N-methylated analog.

Physicochemical Property Drug Design Lipophilicity

Hydrogen-Bond Donor Count as a Differentiation Metric: Target vs. 6-Methyl-[2,3-d] Isomer

The target compound 7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione possesses one hydrogen-bond donor (the NH of the oxazine ring), with four hydrogen-bond acceptor sites (two carbonyl oxygens, the oxazine oxygen, and the thiophene sulfur) [1]. In comparison, 6-methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione (CAS 877142-62-6) also has one donor and four acceptors, but the spatial arrangement differs due to the [2,3-d] vs. [3,4-d] fusion, leading to different hydrogen-bonding geometries in the solid state, as evidenced by the latter's reported melting point of 193–196 °C (decomp) . No melting point data is available for the target compound, but the structural difference predicts distinct crystal packing and thermal stability profiles.

Crystal Engineering Solubility Supramolecular Chemistry

Synthetic Utility as a Dione Precursor in Electronic Materials: Patent-Specific Application

The University of Oregon patent US 9,876,182 explicitly describes thieno-containing dione intermediates—including generically the [3,4-d] oxazine-2,4-dione scaffold—as versatile precursors for the synthesis of thieno-containing compounds suitable for electrical and electrooptical devices [1]. The dione functionality undergoes nucleophilic addition with lithiated reagents (e.g., LiCCSii-Pr3, LiC6H3F2) followed by SnCl2-mediated aromatization to yield functionalized thienoacetylenes and thienoarenes [1]. While the patent does not provide comparative yield data for the 7-methyl derivative versus other substituents, the exclusive use of the [3,4-d] dione scaffold in the exemplified synthetic schemes indicates that this particular regioisomer is preferred for accessing the desired electronic materials, setting it apart from [3,2-d] or [2,3-d] isomers commonly explored in medicinal chemistry contexts.

Materials Science Organic Electronics Synthetic Intermediate

Application Scenarios for 7-Methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione Based on Quantitative Evidence


Novel Scaffold for Coagulation Cascade Inhibitor Development

The [3,4-d] thieno-oxazine scaffold is structurally distinct from the [3,2-d] and [2,3-d] isomers evaluated as TF/FVIIa inhibitors, where activities ranged from 0.64 to >40 µM [1]. Researchers seeking to expand SAR beyond the existing thieno-oxazine framework can use this compound as a unique starting point for lead generation, with the potential to achieve novel selectivity profiles not attainable with commercially available thieno-oxazine diones.

Precursor for Thieno-Containing Electronic Materials

As described in the University of Oregon patent US 9,876,182, the [3,4-d] dione scaffold serves as a key intermediate for synthesizing thienoacetylenes and thienoarenes via nucleophilic addition/aromatization sequences [1]. The 7-methyl substitution provides a handle for further functionalization or tuning of electronic properties, making this compound a strategic procurement choice for materials scientists developing organic semiconductors or electrooptical devices.

Lipophilicity-Driven Analog Design in CNS or Cellular Assays

With a computed XLogP3-AA of 1.1, the target compound is measurably more lipophilic than the N-methyl-[3,2-d] analog (XLogP ≈ 0.7) [1][2]. This 0.4 log unit difference (~2.5-fold in partition coefficient) recommends the 7-methyl-[3,4-d] isomer for applications requiring enhanced membrane permeability or blood-brain barrier penetration, where even modest increases in lipophilicity can translate to significant improvements in cellular uptake.

Crystal Engineering and Solid-State Formulation Studies

The distinct spatial arrangement of hydrogen-bond donors and acceptors in the [3,4-d] scaffold, compared to the [2,3-d] isomer (m.p. 193–196 °C), predicts unique crystal packing motifs and thermal stability profiles [1][2]. This compound is suitable for systematic co-crystallization screens or solid-form development where regioisomer-dependent packing differences are of fundamental interest.

Quote Request

Request a Quote for 7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.